1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide
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Overview
Description
1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromoethyl group attached to the piperazine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Industrial Production: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide involves its interaction with molecular targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide can be compared with other similar compounds, such as:
(2-Bromoethyl)benzene: This compound also contains a bromoethyl group but is attached to a benzene ring instead of a piperazine ring.
1-Bromo-2-phenylethane: Similar to (2-Bromoethyl)benzene, this compound features a bromoethyl group attached to an ethane backbone.
2-Phenylethyl bromide: This compound has a bromoethyl group attached to a phenyl ring, making it structurally similar but with different reactivity and applications.
The uniqueness of this compound lies in its piperazine ring structure, which imparts distinct chemical and biological properties compared to other bromoethyl derivatives.
Properties
IUPAC Name |
1-(2-bromoethyl)-2,2-dimethylpiperazine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrN2.2BrH/c1-8(2)7-10-4-6-11(8)5-3-9;;/h10H,3-7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGACRXYQXBZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1CCBr)C.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Br3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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